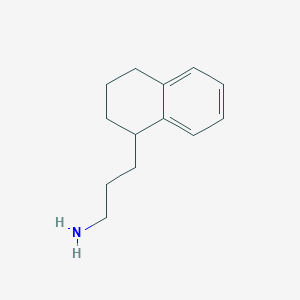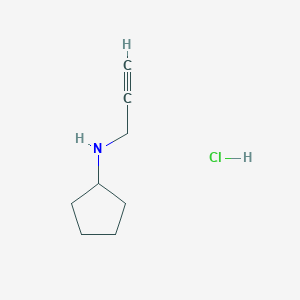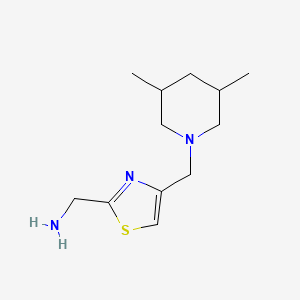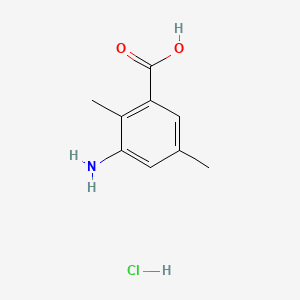
Rac-methyl(1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate,cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-methyl(1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate,cis is a synthetic organic compound characterized by a cyclobutane ring substituted with a fluorophenyl group, a hydroxyl group, and a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl(1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate,cis typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction between an alkene and a suitable diene or through intramolecular cyclization of a suitable precursor.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate cyclobutane derivative.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using reagents such as osmium tetroxide or potassium permanganate.
Esterification: The carboxylate ester can be formed by reacting the carboxylic acid derivative of the cyclobutane with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reagents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, rac-methyl(1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate,cis is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study the interactions of cyclobutane derivatives with biological macromolecules. Its fluorophenyl group can serve as a marker for tracking and imaging studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity. Its structural features make it a candidate for applications in polymer science and materials engineering.
Wirkmechanismus
The mechanism of action of rac-methyl(1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate,cis involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxyl and ester groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1-(4-fluorophenyl)-2-hydroxycyclobutane-1-carboxylate: Similar structure but with different stereochemistry.
Ethyl 1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 1-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
Rac-methyl(1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate,cis is unique due to its specific stereochemistry and the presence of a fluorophenyl group. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H13FO3 |
|---|---|
Molekulargewicht |
224.23 g/mol |
IUPAC-Name |
methyl 1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H13FO3/c1-16-11(15)12(6-10(14)7-12)8-2-4-9(13)5-3-8/h2-5,10,14H,6-7H2,1H3 |
InChI-Schlüssel |
ABBBSVJSLKZJJT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CC(C1)O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Ethyl 3-thiabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13543859.png)



